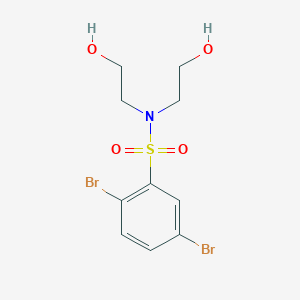
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide, also known as DBED, is a sulfonamide compound with potential applications in scientific research. DBED is a white crystalline solid that is soluble in water and has a molecular weight of 484.2 g/mol. It is primarily used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. In
Mecanismo De Acción
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. It forms a covalent bond with the zinc ion in the active site, preventing the binding of carbon dioxide and water. This leads to a decrease in the production of bicarbonate and protons, which can alter the acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including:
1. Alteration of acid-base balance: this compound can alter the acid-base balance in the body by inhibiting carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons.
2. Anticancer properties: this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells.
3. Neuroprotection: this compound has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of carbonic anhydrase: this compound is a potent inhibitor of carbonic anhydrase, making it useful in a variety of research applications.
2. Easily synthesized: this compound can be synthesized using a two-step process, making it relatively easy to obtain.
3. Versatile: this compound has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications.
Limitations:
1. Toxicity: this compound has been shown to be toxic in high doses, making it important to use caution when handling the compound.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in certain research applications.
3. Limited stability: this compound is not very stable, which can make it difficult to store and use in research experiments.
Direcciones Futuras
There are several future directions for research involving 2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide, including:
1. Development of new carbonic anhydrase inhibitors: this compound has demonstrated potent inhibitory activity against carbonic anhydrase, making it a promising lead compound for the development of new inhibitors.
2. Combination therapy for cancer: this compound has been shown to have anticancer properties, and future research could explore the potential for combination therapy with other anticancer agents.
3. Neuroprotection: this compound has been shown to have neuroprotective properties, and future research could explore its potential as a treatment for neurodegenerative diseases.
4. Drug delivery: this compound could be used as a carrier for drug delivery, as it has been shown to be effective in penetrating the blood-brain barrier.
Conclusion:
This compound is a sulfonamide compound with potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase, making it useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. This compound has also been shown to have anticancer and neuroprotective properties, making it a promising lead compound for the development of new therapies. While this compound has several advantages for lab experiments, it is important to use caution due to its toxicity and limited solubility and stability. Future research could explore new carbonic anhydrase inhibitors, combination therapy for cancer, neuroprotection, and drug delivery using this compound.
Métodos De Síntesis
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2,5-dibromobenzenesulfonyl chloride with diethanolamine to form the intermediate this compound chloride. This intermediate is then treated with a strong base such as sodium hydroxide to produce this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide has been used in a variety of scientific research applications, including:
1. Carbonic anhydrase inhibition: this compound is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, this compound can alter the acid-base balance in the body, making it useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
2. Cancer research: this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer.
3. Neuroprotection: this compound has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C10H13Br2NO4S |
|---|---|
Peso molecular |
403.09 g/mol |
Nombre IUPAC |
2,5-dibromo-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO4S/c11-8-1-2-9(12)10(7-8)18(16,17)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2 |
Clave InChI |
DYPUVTWHAFFFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N(CCO)CCO)Br |
SMILES canónico |
C1=CC(=C(C=C1Br)S(=O)(=O)N(CCO)CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)












